molecular formula C19H10Cl2N2O3S B2906043 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313470-05-2

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2906043
CAS No.: 313470-05-2
M. Wt: 417.26
InChI Key: CWIRCFGOWHJHKP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring fused with a chromenyl moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromenyl Moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The chromenyl and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromenyl and benzamide moieties can be reduced to alcohols.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used in studies to understand its interaction with various biological targets and pathways.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole and chromenyl derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of dichloro, chromenyl, and thiazole moieties in a single molecule provides unique chemical properties and potential biological activities.

    Biological Activity: Its specific substitution pattern may result in distinct interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3S/c20-11-5-6-14(21)12(8-11)17(24)23-19-22-15(9-27-19)13-7-10-3-1-2-4-16(10)26-18(13)25/h1-9H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIRCFGOWHJHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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